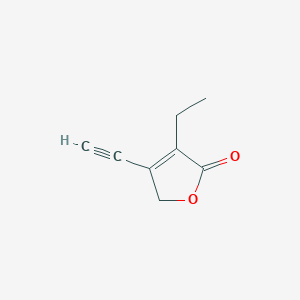
4-Ethyl-3-ethynyl-2H-furan-5-one
カタログ番号:
B021744
CAS番号:
109332-79-8
分子量:
136.15 g/mol
InChIキー:
DWUYWUQVMHMECA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
4-Ethyl-3-ethynyl-2H-furan-5-one is a substituted furanone derivative characterized by an ethyl group at position 4 and an ethynyl (acetylene) group at position 3 of the furan ring.
特性
CAS番号 |
109332-79-8 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC名 |
4-ethyl-3-ethynyl-2H-furan-5-one |
InChI |
InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h1H,4-5H2,2H3 |
InChIキー |
DWUYWUQVMHMECA-UHFFFAOYSA-N |
SMILES |
CCC1=C(COC1=O)C#C |
正規SMILES |
CCC1=C(COC1=O)C#C |
同義語 |
2(5H)-Furanone, 3-ethyl-4-ethynyl- (9CI) |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Furanone Derivatives
Substituent Positioning and Functional Group Influence
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF)
- Molecular Formula : C₇H₁₀O₃ (142.15 g/mol)
- CAS : 27538-09-6
- Key Features : Hydroxyl group at position 4, ethyl at position 5, methyl at position 2.
- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to 4-Ethyl-3-ethynyl-2H-furan-5-one. EHMF is used in flavor industries due to its fruity aroma .
4,5-Diaryl-3(2H)-furanones
- Example : 2,2-Dimethyl-4-[4'-(methylsulfinyl)phenyl]-5-phenylfuran-3(2H)-one
- Synthesis : Oxidized from methylthio to methylsulfinyl groups using H₂O₂/H₂SO₄, yielding 270 mg (84%) .
- Key Features : Bulky diaryl substituents at positions 4 and 5 improve stability but reduce solubility. These compounds exhibit anti-inflammatory and anticancer activities, attributed to aryl group interactions with biological targets .
3-Hetarylaminomethylidenefuran-2(3H)-ones
- Example: 5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one
- Synthesis : Three-component reaction involving heterocyclic amines, optimized in polar aprotic solvents (e.g., 1,4-dioxane) for higher yields .
- Key Features : The heteroaromatic substituents enable π-π stacking and hydrogen bonding, enhancing binding affinity in drug design .
Physicochemical and Reactivity Comparisons
Stability and Reactivity
- The ethynyl group in this compound likely renders it prone to polymerization or oxidation under acidic/oxidative conditions, unlike EHMF’s hydroxyl group, which stabilizes via intramolecular hydrogen bonding.
- Diaryl furanones exhibit higher thermal stability due to aromatic ring conjugation, whereas ethynyl-substituted derivatives may require inert storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


